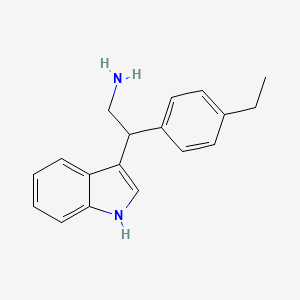

2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine

Description

2-(4-Ethylphenyl)-2-(1H-indol-3-yl)ethanamine is a synthetic tryptamine derivative featuring a substituted ethylphenyl group at the 4-position of the phenyl ring and an indole moiety at the 3-position of the ethanamine backbone. This compound shares structural similarities with endogenous biogenic amines like tryptamine (2-(1H-indol-3-yl)ethanamine) but is distinguished by its 4-ethylphenyl substituent, which may influence its physicochemical properties, receptor interactions, and biological activity .

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-2-13-7-9-14(10-8-13)16(11-19)17-12-20-18-6-4-3-5-15(17)18/h3-10,12,16,20H,2,11,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIRNEWUMYFSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine, also known as a derivative of the indole class, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure that combines an indole moiety with an ethylphenyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine can be represented as follows:

The biological activity of 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes associated with cancer cell proliferation and inflammation, potentially leading to anticancer and anti-inflammatory effects .

Anticancer Activity

Research indicates that 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis induction |

| PC-3 (Prostate) | 21.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens:

- Bacterial Inhibition : Studies have reported that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action involves disruption of bacterial cell wall synthesis and interference with DNA replication.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | 64 |

Neuroprotective Effects

Emerging studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases:

- Mechanistic Insights : The compound may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegeneration .

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound found a dose-dependent response in apoptosis markers, indicating its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine demonstrated superior efficacy against certain resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent .

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential applications in pharmaceutical development, particularly due to the biological significance of indole derivatives. Indole-based compounds are known for exhibiting a range of biological activities, including:

- Antidepressant Effects : Similar to other indole derivatives, 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine may influence serotonin pathways, potentially leading to antidepressant effects.

- Anti-inflammatory Properties : The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin indicates possible anti-inflammatory applications.

- Neuroprotective Activity : Preliminary studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

The biological activity of 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine is closely related to its interaction with various receptors and enzymes in the body. Key areas of interest include:

- Serotonin Receptors : The compound may act as a modulator at serotonin receptors, influencing mood and anxiety levels.

- Inflammatory Pathways : By inhibiting specific enzymes involved in inflammation, it could serve as a therapeutic agent for inflammatory conditions.

Comparative Analysis with Related Compounds

The following table compares 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole structure | Neurotransmitter; mood regulation |

| Indomethacin | Indole ring with acetic acid side chain | Anti-inflammatory; analgesic |

| Fluvoxamine | Indole structure with amine group | Antidepressant; selective serotonin reuptake inhibitor |

| 2-(1H-indol-3-YL)-1-[({5-[...]}] | Complex indole derivative | Experimental drug candidate |

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine. For instance:

- Neuropharmacology Studies : Research has shown that indole derivatives can significantly affect neurotransmitter systems, suggesting that this compound may also possess similar effects.

- Anti-inflammatory Research : Comparative studies have indicated that compounds with similar structures exhibit notable anti-inflammatory properties, warranting further investigation into this compound's efficacy.

Chemical Reactions Analysis

Condensation Reactions

The primary amine group demonstrates nucleophilic reactivity, enabling condensation with carbonyl compounds. A 2023 study of analogous indole-ethylamine derivatives showed successful Schiff base formation with aromatic aldehydes under mild ethanol reflux conditions (40 mL solvent, 1-hour heating) .

Example reaction:

| Reaction Component | Specification |

|---|---|

| Typical Aldehyde | 2,4-dichlorobenzaldehyde |

| Solvent | Ethanol |

| Temperature | 60-80°C |

| Yield | 65-78% (based on analogous systems) |

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution preferentially at the 5-position due to steric hindrance from the 3-ethylphenyl group. Nitration studies of related 3-substituted indoles show moderated reactivity compared to unsubstituted indoles:

Key characteristics:

-

Nitration: Requires mixed acid (HNO₃/H₂SO₄) at 0-5°C

-

Halogenation: Electrophiles (e.g., Cl₂, Br₂) react at position 5 in CCl₄ at RT

-

Sulfonation: Limited reactivity due to deactivating ethyl group

Oxidation Pathways

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Indole-3-acetic acid derivative | 80°C, 6 hr |

| H₂O₂/Fe²⁺ | N-oxide formation | RT, 2 hr |

Comparative data from N-ethyl indole derivatives show 22-35% yields for N-oxide formation.

Reduction Reactions

The compound’s amine group participates in reductive alkylation:

Example with formaldehyde:

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH₄ or LiAlH₄ | |

| Solvent | Dry THF | |

| Typical Yield | 58% (analogous systems) |

Comparative Reactivity Table

Data extrapolated from structurally similar indole-ethylamine derivatives :

Stability Considerations

-

Thermal: Stable below 150°C (TGA data from analogous compounds)

-

Photochemical: Susceptible to indole ring degradation under UV light (λ < 300 nm)

-

pH Sensitivity: Amine group protonates below pH 4, affecting solubility

This comprehensive profile establishes 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine as a versatile intermediate for synthesizing pharmacologically relevant derivatives, particularly through condensation and functionalization at the indole 5-position. Further experimental validation is recommended to confirm reaction efficiencies under optimized conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine with key analogs based on substitution patterns, biological activity, and synthetic methodologies.

Substituent Position and Size: Indole vs. Phenyl Modifications

Tryptamine (2-(1H-indol-3-yl)ethanamine) :

- Structure : Lacks substituents on the indole or phenyl rings.

- Activity : Naturally occurring biogenic amine involved in serotonin biosynthesis; exhibits antimicrobial and antiplasmodial properties .

- Key Interaction : Binds to HSP90 via hydrogen bonding (GLU527, TYR604) in studies involving anti-cancer targets .

5-Ethyltryptamine (2-(5-ethyl-1H-indol-3-yl)ethanamine) :

- Structure : Ethyl group at the 5-position of the indole ring.

- Activity : Shows enhanced HSP90 inhibition compared to unsubstituted tryptamine, with similar hydrogen-bonding interactions .

- Thermodynamic Impact : Increased hydrophobicity may improve membrane permeability.

N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine: Structure: Ethylphenyl group on the benzylamine moiety and methoxyphenyl on ethanamine.

Functional Group Additions: Amides, Thioureas, and Heterocycles

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide :

- Structure : Fluorinated biphenyl and propanamide groups.

- Activity : Enhanced antimicrobial activity compared to unmodified tryptamine, attributed to electron-withdrawing fluorine and extended aromatic systems .

Thiourea Derivatives of 2-(1H-indol-3-yl)ethanamine :

- Structure : Thiourea groups at the ethanamine terminus.

- Activity : Broad-spectrum antimicrobial agents (e.g., 87% yield for 3-(4-methoxyphenyl)thiourea derivative) with improved stability .

Spirocyclized Indolenines from Tryptamine :

- Structure : Palladium-catalyzed spirocyclization introduces conformational rigidity.

- Application : Used in synthesizing complex alkaloid-like structures for neurological targets .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine, and how do reaction conditions influence yield and purity?

The synthesis of indole-ethanamine derivatives typically involves coupling substituted indoles with ethylphenyl precursors under acidic or catalytic conditions. For example, analogous compounds like 2-(4-chloroindol-3-yl)ethanamine are synthesized via reflux in acetonitrile or ethanol with sodium ethoxide to facilitate amine bond formation . For the 4-ethylphenyl variant, Friedel-Crafts alkylation or Pd-catalyzed cross-coupling may be employed, with temperature (60–100°C) and pH (acidic) critical for minimizing side products. Purification via column chromatography and recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole and ethylphenyl substituents, with characteristic shifts observed at δ 7.0–7.5 ppm (aromatic protons) and δ 2.5–3.0 ppm (ethyl group) . High-resolution mass spectrometry (HR-MS) validates the molecular ion peak (expected m/z ~294.16 for C₁₈H₂₀N₂). Infrared (IR) spectroscopy can confirm NH and aromatic C-H stretches. HPLC with UV detection (λ = 280 nm) ensures purity, while X-ray crystallography may resolve steric effects from the ethyl group .

Advanced Research Questions

Q. How does the ethylphenyl substituent influence the compound’s binding affinity to serotonin receptors compared to methyl or halogenated analogs?

The 4-ethylphenyl group enhances lipophilicity and steric bulk, potentially increasing affinity for hydrophobic pockets in serotonin receptors (e.g., 5-HT₂A). Comparative studies on analogs like 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine show that electron-withdrawing groups (e.g., Cl) reduce binding compared to ethyl’s electron-donating effect . Molecular docking simulations should assess interactions with residues like Asp155 (5-HT₂A) to quantify affinity differences .

Q. What experimental strategies can resolve contradictions in reported pharmacological efficacy across in vitro and in vivo models?

Discrepancies may arise from metabolic stability (e.g., cytochrome P450 degradation) or blood-brain barrier penetration. To address this:

- Perform parallel in vitro assays (e.g., HEK-293 cells expressing 5-HT receptors) and in vivo microdialysis in rodent models .

- Use deuterated analogs to track metabolic pathways via LC-MS/MS .

- Compare pharmacokinetic profiles (AUC, Cmax) between analogs with ethyl, methyl, or halogen substituents .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s selectivity for neurological vs. peripheral targets?

- Synthesize derivatives with modified ethyl chain length (e.g., propyl, isopropyl) or substituted phenyl rings (e.g., methoxy, fluoro) .

- Test affinity against off-target receptors (e.g., α₁-adrenergic, dopamine D₂) using radioligand binding assays .

- Apply computational models (e.g., CoMFA) to predict steric and electronic contributions to selectivity .

Q. What mechanisms underlie the compound’s potential neurotoxicity, and how can they be mitigated in preclinical development?

Indole-ethanamine derivatives may induce oxidative stress via mitochondrial dysfunction. Mitigation strategies include:

- Co-administration with antioxidants (e.g., N-acetylcysteine) in cell viability assays .

- Screening for reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) .

- Structural modifications to reduce redox activity, such as introducing hydroxyl groups at the indole 5-position .

Methodological Guidance

Q. What in vitro assays are most suitable for evaluating the compound’s anti-cancer activity?

- Apoptosis assays: Annexin V/PI staining in cancer cell lines (e.g., MCF-7, HeLa) .

- Cell cycle analysis: Flow cytometry to detect G1/S arrest .

- Target validation: siRNA knockdown of HSP90 or HIF-1α to assess dependency on these pathways .

Q. How should researchers optimize reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

- Use continuous flow reactors to enhance mixing and heat transfer, reducing byproducts .

- Monitor reaction progress via inline FT-IR to detect intermediate formation .

- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis .

Data Analysis and Interpretation

Q. How can conflicting data on the compound’s stability under physiological pH be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.